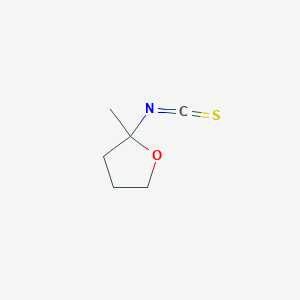

2-Tetrahydrofurfurylisothiocyanate

Description

Overview of Isothiocyanates as Natural and Synthetic Bioactive Compounds

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group R−N=C=S. wikipedia.org They are widely recognized for their presence in nature, particularly in cruciferous vegetables such as broccoli, cabbage, kale, and mustard. wikipedia.org In these plants, ITCs are not present in their active form but exist as stable precursors called glucosinolates. researchgate.netnih.gov When the plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolates, leading to the formation of isothiocyanates and other products. nih.govfishersci.ca This enzymatic conversion is a defense mechanism for the plant. rsc.org The specific isothiocyanate produced depends on the precursor glucosinolate; for instance, glucoraphanin (B191350) yields sulforaphane (B1684495), while sinigrin (B192396) produces allyl isothiocyanate. nih.gov

The unique chemical reactivity of isothiocyanates has drawn significant attention from researchers, leading to extensive investigation of their bioactive properties. researchgate.net Numerous studies have highlighted their potential as anti-cancer, anti-inflammatory, antioxidant, and antimicrobial agents. fishersci.carsc.org The interest in these compounds extends to synthetic chemistry, where they serve as versatile building blocks for creating more complex molecules. rsc.org Synthetic isothiocyanates, alongside their natural counterparts, have been evaluated for their biological activities. chemistryviews.org Research has demonstrated that both natural and synthetic ITCs can inhibit the viability and migratory potential of cancer cells in vitro. chemistryviews.org The synthesis of isothiocyanates can be broadly categorized based on the starting materials, with common methods involving primary amines. rsc.org

Research Significance of 2-Tetrahydrofurfurylisothiocyanate within the Isothiocyanate Class

This compound is a specific member of the isothiocyanate family. Its chemical structure consists of a saturated five-membered oxygen-containing ring, the tetrahydrofuran (B95107) ring, attached to the isothiocyanate functional group. While the broader class of isothiocyanates is extensively studied, this compound itself is not widely documented in academic and research literature.

The significance of this compound in a research context can be inferred from its structural components. The tetrahydrofuran motif is a key structural feature in a vast number of biologically active natural products and synthetic drugs. researchgate.netchemistryviews.orgnih.gov This prevalence has spurred considerable interest in the synthesis of tetrahydrofuran-containing molecules. organic-chemistry.orgnih.gov The presence of this ring in a molecule is often associated with diverse biological activities. nih.gov For example, tetrahydrofuran derivatives have been investigated as inhibitors for HIV protease. nih.gov

Isothiocyanates are typically synthesized from their corresponding primary amines. rsc.org This suggests that this compound can be prepared from tetrahydrofurfurylamine. While direct studies on its bioactivity are scarce, the combination of the reactive isothiocyanate group and the biologically relevant tetrahydrofuran ring suggests it could be a compound of interest for future investigation in medicinal chemistry and materials science.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉NOS nist.gov |

| Molecular Weight | 143.207 g/mol nist.gov |

| CAS Registry Number | 36810-87-4 nist.gov |

Table 2: Examples of Bioactive Isothiocyanates and Their Natural Sources

| Isothiocyanate | Natural Source (via Glucosinolate precursor) |

| Sulforaphane | Broccoli, Cabbage, Cauliflower nih.gov |

| Allyl isothiocyanate (AITC) | Mustard, Radish, Wasabi wikipedia.orgnih.gov |

| Phenethyl isothiocyanate (PEITC) | Watercress nih.gov |

| Benzyl (B1604629) isothiocyanate (BITC) | Papaya seeds, Nasturtiums wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

2-isothiocyanato-2-methyloxolane |

InChI |

InChI=1S/C6H9NOS/c1-6(7-5-9)3-2-4-8-6/h2-4H2,1H3 |

InChI Key |

CHSYYOIROXXRIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCO1)N=C=S |

Origin of Product |

United States |

Origin and Biosynthesis of 2 Tetrahydrofurfurylisothiocyanate

Proposed Biosynthetic Pathways of Furfuryl Isothiocyanates

Due to the lack of evidence for the natural occurrence of 2-Tetrahydrofurfurylisothiocyanate, there are no established or proposed biosynthetic pathways for this specific compound. However, it is possible to discuss the general biosynthesis of isothiocyanates in plants to provide a theoretical context.

Isothiocyanates found in nature are typically derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites present in plants of the order Brassicales, including the well-known Brassicaceae family (e.g., mustard, broccoli, and cabbage). sciopen.comnih.govfrontiersin.org The biosynthesis of these isothiocyanates is a two-step process:

Glucosinolate Biosynthesis: The core structure of glucosinolates is synthesized from amino acids. A series of enzymatic reactions, including hydroxylation, glucosylation, and sulfation, leads to the formation of the diverse range of glucosinolates.

Isothiocyanate Formation: Upon tissue damage, the enzyme myrosinase (a thioglucosidase) comes into contact with glucosinolates, hydrolyzing the thioglucosidic bond. researchgate.net This releases an unstable aglycone, which then spontaneously rearranges to form an isothiocyanate, a nitrile, or a thiocyanate, depending on the reaction conditions and the structure of the glucosinolate side chain.

It is important to reiterate that this is a general pathway for isothiocyanate biosynthesis in certain plant families and there is no evidence to suggest that a corresponding glucosinolate precursor for this compound exists in nature or that this pathway is relevant to its formation.

Chemical Synthesis and Derivatization Strategies for 2 Tetrahydrofurfurylisothiocyanate

Established Synthetic Routes for Isothiocyanates from Primary Amines

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic synthesis, with several well-established methods. These routes typically involve the reaction of a primary amine with a thiocarbonyl source.

One of the most common methods involves the use of carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.gov A variety of reagents have been employed for this purpose, each with its own advantages and limitations.

A green and practical approach utilizes sodium persulfate (Na₂S₂O₈) as the desulfurizing agent in water. rsc.orgresearchgate.net This method is notable for its environmental friendliness and its tolerance of a wide range of functional groups, including those found in structurally diverse alkyl and aryl amines. rsc.org The reaction proceeds efficiently under basic conditions, allowing for the synthesis of chiral isothiocyanates from chiral amines with good yields. rsc.orgresearchgate.net

Another established route employs cyanamide (B42294) as a dehydrosulfurizing agent for dithiocarbamic acids generated in situ from primary amines and carbon disulfide. tandfonline.com This one-pot synthesis is effective for a range of alkyl and even water-sensitive amines, proceeding in high yields in solvents like tetrahydrofuran (B95107) (THF). tandfonline.com

More recently, visible-light photocatalysis has emerged as a mild and efficient method for the synthesis of isothiocyanates from primary amines and carbon disulfide. organic-chemistry.org This metal-free approach utilizes an organic photocatalyst, such as Rose Bengal, under green LED irradiation. The reaction tolerates various functional groups and offers a scalable and environmentally benign alternative to traditional methods that often require harsh conditions or toxic reagents. organic-chemistry.org

The choice of synthetic route often depends on the specific substrate, desired scale, and tolerance of functional groups. The following table summarizes some of the common desulfurizing agents used in the synthesis of isothiocyanates from primary amines and carbon disulfide.

| Desulfurizing Agent | Key Features | Reference |

| Sodium Persulfate (Na₂S₂O₈) | Green, water as solvent, tolerates diverse functional groups | rsc.orgresearchgate.net |

| Cyanamide (NH₂CN) | One-pot synthesis, effective for alkyl and water-sensitive amines | tandfonline.com |

| Visible-Light/Rose Bengal | Mild, metal-free, environmentally friendly | organic-chemistry.org |

| Tosyl Chloride | Commonly used desulfurating agent | nih.gov |

| Iodine | Another common desulfurating agent | nih.gov |

| Ethyl Chloroformate | Used for the decomposition of dithiocarbamate salts | nih.gov |

| Hydrogen Peroxide | A "green" alternative for desulfurization | nih.gov |

Targeted Synthesis of 2-Tetrahydrofurfurylisothiocyanate Analogs for Research

The synthesis of analogs of this compound allows for the systematic investigation of structure-activity relationships and the fine-tuning of chemical properties. While specific literature on the synthesis of a wide array of this compound analogs is not extensively documented, the general principles of organic synthesis can be applied to create a variety of derivatives.

Analogs can be designed by modifying either the tetrahydrofuran ring or the isothiocyanate group. For instance, substitution on the tetrahydrofuran ring at positions other than the 2-position can be achieved by starting with appropriately substituted tetrahydrofurfurylamines. The synthesis of various substituted tetrahydrofurans has been reported, which could serve as precursors. researchgate.netmdpi.com For example, 2,5-dialkyl-substituted tetrahydrofurans have been synthesized via Ti-catalyzed homo-cyclomagnesiation of terminal 1,2-dienes. researchgate.net Similarly, ferrocenium-catalyzed dehydrative cyclization of diols has been used to produce trisubstituted tetrahydrofurans. mdpi.com These substituted tetrahydrofuran cores could then be functionalized to introduce a primary amine, which can subsequently be converted to the isothiocyanate.

Furthermore, the isothiocyanate group itself can be replaced by other functional groups to create isosteres or bioisosteres, which may exhibit similar or improved biological activities.

Design and Synthesis of Novel Tetrahydrofuran-containing Isothiocyanate Derivatives for Specific Academic Inquiries

The design and synthesis of novel tetrahydrofuran-containing isothiocyanate derivatives are driven by the quest for molecules with specific properties for academic research, such as probes for biological systems or new building blocks for complex molecule synthesis.

For instance, the incorporation of a tetrahydrofuran moiety into a molecule can influence its solubility, bioavailability, and metabolic stability. The synthesis of novel derivatives would likely follow the established routes to isothiocyanates, starting from novel primary amines containing the tetrahydrofuran scaffold. The synthesis of such amines could be a multi-step process involving the construction of the substituted tetrahydrofuran ring as a key step.

Research in related areas provides insights into how such syntheses could be approached. For example, the synthesis of furan (B31954) and thiophene (B33073) analogs of the antiviral agent tiazofurin (B1684497) involved the C-glycosylation of furan and thiophene carboxylates. nih.gov A similar strategy could potentially be adapted to synthesize novel tetrahydrofuran-containing building blocks.

The development of enantioselective methods for the synthesis of substituted tetrahydrofurans, such as the palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones, offers a powerful tool for creating chiral tetrahydrofuran-containing isothiocyanates. nih.gov These chiral derivatives would be invaluable for studying stereospecific interactions in biological systems.

Mechanistic Insights into the Biological Activity of 2 Tetrahydrofurfurylisothiocyanate

Anti-inflammatory and Immunomodulatory Mechanisms

Detailed molecular mechanisms defining the anti-inflammatory and immunomodulatory properties of 2-Tetrahydrofurfurylisothiocyanate are not documented in the currently available scientific literature. Research has been conducted on other isothiocyanates, such as sulforaphane (B1684495) and allyl isothiocyanate, detailing their interactions with various inflammatory pathways. nih.govmdpi.comnih.gov However, these findings cannot be specifically attributed to this compound.

Disruption of Nuclear Factor-κB (NF-κB) Signaling Pathway

The Nuclear Factor-κB (NF-κB) signaling pathway is a crucial regulator of inflammatory responses. researchgate.netnih.gov Its activation involves a cascade of phosphorylation and protein degradation events, culminating in the expression of pro-inflammatory genes. nih.govyoutube.com There is no available research to indicate whether or how this compound interacts with or disrupts this pathway.

Inhibition of IκB Kinase α/β (IKKα/β) Phosphorylation

The IκB kinase (IKK) complex, consisting of catalytic subunits IKKα and IKKβ, is essential for the activation of the canonical NF-κB pathway. plos.org Its activation requires phosphorylation at specific serine residues in its activation loop. nih.gov A thorough search of scientific databases yielded no studies investigating the effect of this compound on the phosphorylation status of IKKα or IKKβ.

Prevention of IκBα Phosphorylation and Degradation

Following IKK complex activation, the inhibitor of κB alpha (IκBα) is phosphorylated, which targets it for ubiquitination and subsequent degradation by the proteasome. nih.gov This degradation releases NF-κB to translocate to the nucleus. youtube.com No data is available to confirm or deny the ability of this compound to prevent the phosphorylation or degradation of IκBα. In contrast, studies on 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), another isothiocyanate, have shown it had no influence on the phosphorylation and degradation of IκB-α. nih.gov

Abrogation of p65 NF-κB Subunit Nuclear Translocation

The final step in NF-κB activation is the translocation of its subunits, most commonly the p50/p65 heterodimer, into the nucleus where it initiates gene transcription. nih.govplos.org The potential of this compound to abrogate the nuclear translocation of the p65 subunit has not been studied. For other isothiocyanates like Allyl isothiocyanate (AITC), research has shown it can ameliorate the increase of nucleolar NF-κB. nih.gov

Suppression of Pro-inflammatory Gene Expression and Mediators

The expression of pro-inflammatory genes and mediators is a downstream consequence of NF-κB activation. While many isothiocyanates are known to suppress such expression, specific data for this compound is absent.

Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide, a key inflammatory mediator. Its expression is regulated by transcription factors including NF-κB. nih.gov The effect of this compound on the expression or activity of iNOS has not been reported in the scientific literature. Research on other compounds has demonstrated that inhibition of iNOS protein expression is a mechanism to reduce nitric oxide production. nih.gov

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response. scbt.com Unlike its counterpart, COX-1, which is consistently expressed in tissues to maintain normal physiological functions, COX-2 is induced by pro-inflammatory signals like cytokines and growth factors. nih.gov This induction leads to the production of large amounts of prostaglandins, which are key mediators of inflammation and pain. scbt.comnih.gov Therefore, the selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs, aiming to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. scbt.comnih.gov Research into COX-2 inhibitors has been pivotal in managing conditions like arthritis and is being explored for its potential in treating other inflammatory conditions and even certain types of cancer. nih.govwikipedia.org

Prostaglandin E2 (PGE2) Biosynthesis

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is significantly elevated during inflammatory processes. This synthesis is primarily driven by the enzymatic activity of cyclooxygenase-2 (COX-2). nih.gov The production of PGE2 can be stimulated by various factors, including arachidonic acid. nih.gov The inhibition of PGE2 biosynthesis is a key therapeutic target for anti-inflammatory drugs. For instance, studies have shown that targeted suppression of PGE2 can enhance antiviral immunity by promoting type I interferon production and apoptosis in macrophages. nih.gov This highlights the critical role of PGE2 in modulating immune responses and its importance as a target in inflammatory and infectious diseases. nih.gov

Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

Pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are key signaling molecules in the innate immune system that orchestrate the inflammatory response. youtube.comyoutube.com These cytokines are produced by various immune cells, such as macrophages and monocytes, in response to infection or tissue injury. youtube.com They play a central role in the initiation and amplification of inflammation, and their overproduction is implicated in a variety of chronic inflammatory diseases and cancer. nih.govnih.gov The regulation of these cytokines is a critical aspect of controlling inflammatory processes. For example, TNF-α can induce inflammation and the production of acute phase proteins, while IL-6 is involved in both the inflammatory response and the adaptive immune system. youtube.comyoutube.com Research has shown that inhibiting these cytokines can be an effective therapeutic strategy for various inflammatory conditions. nih.gov

Regulation of Nitric Oxide Production in Macrophages

Nitric oxide (NO) is a versatile signaling molecule produced by macrophages and is essential for their cytotoxic effects against a wide range of pathogens. nih.govnih.gov The production of NO is catalyzed by inducible nitric oxide synthase (iNOS), an enzyme that is transcriptionally regulated by cytokines and microbial products. nih.gov While NO is crucial for host defense, its excessive production can contribute to inflammatory conditions. researchgate.net The regulation of NO production in macrophages is a complex process involving various signaling pathways. For instance, the protein tyrosine phosphatase SHP-1 acts as a negative regulator of NO generation. nih.gov The modulation of NO production is a significant area of research, as controlling its levels is a potential therapeutic approach for infectious and inflammatory diseases. nih.govresearchgate.net

Broader Biological Activity Spectrum Relevant to this compound Research

Antimicrobial Effects and Related Studies

Isothiocyanates (ITCs), a class of compounds to which this compound belongs, have demonstrated a broad spectrum of antimicrobial activities. Research has shown that various ITCs exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For example, benzyl (B1604629) isothiocyanate (BITC) has been shown to disrupt the bacterial membrane, leading to a loss of integrity and subsequent cell death. nih.gov Other ITCs, such as those derived from Moringa oleifera, have also been noted for their antibacterial, antifungal, and antiviral properties. nih.gov The antimicrobial action of ITCs can involve various mechanisms, including the induction of heat shock and oxidative stress responses, protein aggregation, and dysfunction of energy metabolism. nih.gov

Chemopreventive and Anticancer Research

Isothiocyanates are a group of compounds that have garnered significant interest for their potential in cancer chemoprevention and therapy. nih.govnih.gov Their mechanisms of action are diverse and can include the modulation of oxidative stress, detoxification of carcinogens, and induction of apoptosis in cancer cells. nih.gov For instance, some isothiocyanates have been shown to inhibit the growth of various cancer cell lines. Research into related compounds, such as tetrahydro-β-carboline derivatives, has identified leads with potent cancer chemopreventive and therapeutic potential through mechanisms like the induction of quinone reductase 1 and inhibition of nitric oxide production. nih.gov Similarly, studies on other natural compounds like tetrahydrocurcumin (B193312) have highlighted their anti-cancer effects through the modulation of multiple cellular pathways, including proliferation, metastasis, and programmed cell death. nih.gov

Interactive Data Table: Pro-inflammatory Cytokine Inhibition

| Compound | Target Cytokine | Effect | Cell Line | Source |

|---|---|---|---|---|

| Tyrosol | IL-1β | Inhibition (IC50: 0.91 μM) | RAW 264.7 | nih.gov |

| Tyrosol | IL-6 | Inhibition (IC50: 2.67 μM) | RAW 264.7 | nih.gov |

| Tyrosol | TNF-α | Inhibition (IC50: 4.60 μM) | RAW 264.7 | nih.gov |

| 3,5-di-tert-butyl-4-hydroxy-phenyl propionic acid | IL-1β | Inhibition (IC50: 2.81 μM) | RAW 264.7 | nih.gov |

| Indole 3-carboxylic acid | IL-1β | Inhibition (IC50: 4.38 μM) | RAW 264.7 | nih.gov |

| 2,4-di-tert-butyl phenol | IL-1β | Inhibition (IC50: 5.54 μM) | RAW 264.7 | nih.gov |

No Scientific Data Available for this compound's Biological Mechanisms

Despite a comprehensive search of scientific literature and databases, no specific research findings on the biological activity of the chemical compound this compound were identified. Consequently, the requested article on its mechanistic insights, including the induction of detoxification enzymes and general mechanisms against tumorigenesis, cannot be generated.

The inquiry sought to detail the role of this compound in two key areas of cellular defense and anti-cancer activity:

General Mechanisms against Tumorigenesis:This subsection was planned to discuss the broader anti-cancer properties of the compound, detailing its potential mechanisms of action in preventing or inhibiting the development of tumors.

However, the investigation revealed a significant gap in the current scientific literature concerning this specific isothiocyanate derivative. While research exists for other isothiocyanates, such as sulforaphane and allyl isothiocyanate, which are known for their health-promoting effects, these findings cannot be extrapolated to this compound without direct experimental evidence.

Therefore, the creation of an evidence-based article adhering to the provided outline is not feasible at this time due to the absence of published research on this compound.

Table of Compound Names

Structure Activity Relationship Sar and Computational Studies of 2 Tetrahydrofurfurylisothiocyanate

Empirical SAR Investigations of 2-Tetrahydrofurfurylisothiocyanate and Other Isothiocyanate Analogs

Empirical structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to determine how specific structural modifications influence their biological effects. For isothiocyanates, these studies have been instrumental in understanding their potential as therapeutic agents. nih.gov

The nature of the side chain (R-group) attached to the isothiocyanate moiety significantly impacts bioactivity. nih.gov Studies comparing various ITCs have revealed that even subtle changes to the side chain can have a profound effect on biological outcomes, such as anti-inflammatory and anticancer activity. nih.govnih.gov

The side chains of common isothiocyanates can be broadly categorized as aliphatic, aromatic, or, in the case of this compound, heterocyclic. The length, branching, and presence of other functional groups within the side chain influence factors like cellular uptake and interaction with target proteins. nih.gov For instance, research has shown that aromatic ITCs may cross bacterial membranes more effectively than aliphatic ones, leading to enhanced antimicrobial activity. mdpi.com In contrast, for antiproliferative effects in certain cancer cells, the order of potency has been observed as Benzyl (B1604629) isothiocyanate (BITC) > Phenethyl isothiocyanate (PEITC) > Sulforaphane (B1684495) (SFN), highlighting the nuanced role of the side chain structure. nih.gov

The table below summarizes the bioactivity of several isothiocyanate analogs with different side chains.

| Isothiocyanate | Side Chain Structure | Observed Bioactivity |

| Allyl isothiocyanate (AITC) | Aliphatic (Allyl) | Antimicrobial activity, induction of phase 2 enzymes. nih.govmdpi.com |

| Sulforaphane (SFN) | Aliphatic (with sulfinyl group) | Potent inducer of phase 2 enzymes, antioxidant, anti-inflammatory, and anticancer effects. nih.govnih.gov |

| Phenethyl isothiocyanate (PEITC) | Aromatic (Phenethyl) | Neuroprotective, anticancer, and anti-inflammatory activities. nih.govnih.gov |

| Benzyl isothiocyanate (BITC) | Aromatic (Benzyl) | Potent antiproliferative effects in cancer cells. nih.gov |

While direct empirical data for this compound is limited in comparative studies, its tetrahydrofuran (B95107) ring represents a polar, heterocyclic side chain. This structure would be expected to confer distinct solubility and hydrogen bonding capabilities compared to purely aliphatic or aromatic analogs, likely influencing its interaction with biological targets.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in biological activity. For molecules with chiral centers, different stereoisomers can exhibit varying potencies due to the specific spatial orientation required for optimal interaction with biological targets like enzymes and receptors. nih.gov

In the case of this compound, the carbon atom to which the isothiocyanate group is attached is a chiral center. This means the compound can exist as two different enantiomers (R and S forms). While specific studies on the stereochemical effects of this compound are not widely available, research on other chiral molecules demonstrates the importance of stereochemistry. For example, studies on tetrahydrolipstatin, which also contains a heterocyclic ring system, showed that its different stereoisomers possess a wide range of inhibitory activities against pancreatic lipase, with IC50 values varying from 4.0 nM to 930 nM. nih.gov This highlights that the specific 3D structure is crucial for potent biological function. It is therefore highly probable that the (R) and (S)-enantiomers of this compound would exhibit different biological potencies.

Theoretical and In Silico Approaches to SAR

Computational, or in silico, methods are powerful tools for investigating SAR. These approaches use computer simulations and modeling to predict how a molecule will interact with a biological target, helping to rationalize experimental findings and guide the design of new, more effective compounds. nih.govepa.gov

Molecular modeling techniques, such as molecular docking, are used to predict the binding orientation and affinity of a ligand (like an isothiocyanate) within the active site of a target protein. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, in a study of novel isothiocyanate derivatives as inhibitors of cyclooxygenase-2 (COX-2), molecular dynamics simulations identified crucial amino acid residues (Tyr385, Trp387, Phe518, Val523, and Ser530) involved in the binding and stabilization of the inhibitor in the active site. nih.govrsc.org Such insights are vital for understanding the molecular basis of a compound's activity and for designing derivatives with improved binding affinity. While specific docking studies for this compound are not prominent in the literature, its tetrahydrofuran ring, with its oxygen atom, could potentially form specific hydrogen bonds with amino acid residues in a target protein's binding site, a feature that could be explored through molecular modeling.

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds. In silico tools are also employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of drug candidates. nih.gov For isothiocyanates, predictive models have been used to assess their drug-likeness and potential as anticancer agents. nih.gov

Rational Design Principles for Optimized Pharmacological Profiles

The ultimate goal of SAR studies is to establish rational design principles for developing new therapeutic agents with enhanced potency, selectivity, and reduced side effects. epa.govnih.gov By combining empirical data from analog synthesis and biological testing with insights from computational modeling, researchers can make informed decisions about which structural modifications are most likely to lead to an improved pharmacological profile. nih.gov

For instance, understanding that a particular substitution on an aromatic ring enhances COX-2 selectivity has allowed for the rational design of more potent and selective anti-inflammatory isothiocyanates. nih.govrsc.org In another example, hybrid molecules have been designed by incorporating the isothiocyanate moiety into the chemical scaffold of an androgen receptor antagonist, creating a dual-pharmacophore drug to combat castration-resistant prostate cancer. nih.gov This rational approach leverages the known SAR of both pharmacophores to create a more effective therapeutic. Applying these principles, the tetrahydrofuran moiety of this compound could be systematically modified—for example, by altering ring size, adding substituents, or changing the position of the oxygen atom—to optimize its interaction with a specific biological target, guided by iterative cycles of computational modeling and empirical testing.

Advanced Analytical Methodologies for Identification and Quantification of 2 Tetrahydrofurfurylisothiocyanate

Chromatographic Techniques for Separation and Profiling

Chromatography is the cornerstone for separating 2-THF-ITC from complex mixtures, enabling its unambiguous identification and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for the analysis of isothiocyanates. mdpi.comresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like isothiocyanates. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.

Researchers have successfully utilized GC-MS for the quantification and profiling of various isothiocyanates in plant extracts and other matrices. researchgate.netmdpi.com Identification is typically achieved by comparing the retention time and the obtained mass spectrum of an analyte with those of a known standard or by matching the spectrum against established libraries such as the NIST/EPA/NIH Mass Spectral Library. researchgate.net However, a significant consideration for GC-based methods is the thermal stability of the analyte. Some isothiocyanates can degrade or rearrange in the high-temperature environment of the GC injection port, potentially leading to inaccurate quantification. nih.govwur.nl

Table 1: Typical GC-MS Parameters for Isothiocyanate Analysis

| Parameter | Typical Setting | Purpose |

| Column | Fused-silica capillary (e.g., DB-5ms, HP-5) | Provides high-resolution separation of volatile compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Ramped, e.g., 50 °C hold for 2 min, then ramp to 280 °C | Separates compounds based on boiling point differences. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |

| Detector | Quadrupole or Ion Trap Mass Spectrometer | Scans a mass range (e.g., 40-550 amu) to detect and identify ions. |

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is often the preferred method for analyzing isothiocyanates, including non-volatile or thermally sensitive ones. mdpi.com This approach overcomes the thermal degradation issues associated with GC and offers exceptional sensitivity and selectivity. Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide faster analysis times and superior resolution compared to conventional HPLC. mdpi.comnih.gov

A common challenge in isothiocyanate analysis is their poor ionization efficiency and lack of a strong chromophore for UV detection. researchgate.net To address this, pre-column derivatization with a thiol-containing molecule, such as N-acetyl-L-cysteine (NAC), is frequently employed. nih.govacs.orgmostwiedzy.pl This reaction forms a dithiocarbamate (B8719985) derivative that is more stable and ionizes more readily in the mass spectrometer's electrospray ionization (ESI) source, leading to significantly lower detection limits. nih.govmostwiedzy.pl Methods using UHPLC coupled to a triple quadrupole (QqQ) mass spectrometer have demonstrated high sensitivity for analyzing isothiocyanates in various food and biological samples. mdpi.com

Table 2: Representative LC-MS/MS Method for Derivatized Isothiocyanate Analysis

| Parameter | Typical Setting | Purpose |

| Derivatization Agent | N-acetyl-L-cysteine (NAC) | Enhances stability and ionization efficiency. nih.govwur.nl |

| LC Column | Reversed-Phase C18 (e.g., Acquity UPLC BEH Shield RP18) | Separates compounds based on hydrophobicity. acs.org |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (ACN) with formic acid (FA) | Elutes compounds of varying polarities from the column. acs.org |

| Ionization Source | Electrospray Ionization (ESI), often in negative mode for NAC adducts | Generates charged ions from the sample for MS analysis. |

| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap) | Provides high selectivity (QqQ) or high mass accuracy (HRMS) for confident identification and quantification. mdpi.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | Highly specific and sensitive quantification by monitoring a specific parent-to-daughter ion transition. |

Sample Preparation and Extraction Methods for Complex Biological and Environmental Matrices

The effective extraction of 2-THF-ITC from complex samples like plant tissues, soil, or biological fluids is a critical prerequisite for accurate analysis. nih.gov The choice of extraction method is dictated by the physicochemical properties of the analyte (e.g., polarity, volatility) and the nature of the sample matrix. nih.gov No single procedure is optimal for all scenarios.

For plant materials, extraction often begins with homogenization to disrupt tissues and facilitate the enzymatic hydrolysis of glucosinolate precursors by myrosinase to release free isothiocyanates. mdpi.comnih.gov This is typically done in a buffer solution, and conditions such as pH and temperature must be controlled to maximize the yield of isothiocyanates over other potential hydrolysis products like nitriles. nih.gov

Common extraction techniques include:

Conventional Solvent Extraction: Utilizes organic solvents like dichloromethane (B109758) or isopropanol (B130326) to partition the isothiocyanates from the aqueous phase. mdpi.commdpi.commostwiedzy.pl

Solid-Phase Extraction (SPE): A widely used cleanup technique to isolate analytes from interfering matrix components. The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. mostwiedzy.pl This concentrates the analyte and provides a cleaner extract for analysis.

Hydrodistillation: A technique used to extract volatile compounds, such as those found in essential oils, which can include certain isothiocyanates. mdpi.com

Advanced Sorbents: For highly complex matrices, advanced SPE sorbents like molecularly imprinted polymers (MIPs) offer superior selectivity by being synthesized with a template molecule, leading to cleaner extracts and lower detection limits. americanlaboratory.com

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., IR, NMR, MS)

While chromatographic methods are used for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of a compound like 2-THF-ITC. youtube.comyoutube.com

Mass Spectrometry (MS): As a detector in GC-MS and LC-MS, MS provides the molecular weight of the compound from the molecular ion peak. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's substructures, which is vital for confirming its identity. researchgate.netyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com For 2-THF-ITC, the most characteristic feature in an IR spectrum would be a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), typically appearing in the range of 2050-2150 cm⁻¹. Other expected signals would include C-H stretching from the tetrahydrofuran (B95107) ring and the methylene (B1212753) bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) is the most powerful technique for determining the precise carbon-hydrogen framework of a molecule. youtube.com For 2-THF-ITC, the ¹H NMR spectrum would show distinct signals for the protons on the tetrahydrofuran ring and the furfuryl methylene group, with chemical shifts and splitting patterns (multiplicity) revealing their connectivity. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, including the characteristic carbon of the -N=C=S group at a downfield chemical shift.

Table 3: Predicted Spectroscopic Data for 2-Tetrahydrofurfurylisothiocyanate

| Technique | Expected Feature | Interpretation |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) peak at m/z 157 | Confirms the molecular weight of C₇H₁₁NOS. |

| Fragmentation Pattern | Peaks corresponding to the loss of the -NCS group or fragmentation of the THF ring. | |

| Infrared (IR) Spectroscopy | Strong, sharp peak at ~2100 cm⁻¹ | Characteristic asymmetric stretch of the isothiocyanate (-N=C=S) group. |

| Peaks at ~2850-2950 cm⁻¹ | C-H stretching vibrations of the aliphatic ring and CH₂ group. | |

| ¹H NMR Spectroscopy | Multiple signals in the 1.5-4.5 ppm range | Distinct signals for the non-equivalent protons of the tetrahydrofurfuryl group. |

| ¹³C NMR Spectroscopy | Signal at ~130 ppm | Characteristic chemical shift for the carbon atom in the -N=C=S group. |

| Signals in the 25-80 ppm range | Signals corresponding to the five distinct carbon atoms of the tetrahydrofurfuryl moiety. |

Validation and Quality Control in Analytical Research Protocols

To ensure that analytical results are reliable, accurate, and reproducible, the methods used must be rigorously validated. researchgate.net Method validation is a requirement for laboratories accredited under standards like ISO/IEC 17025. researchgate.netdemarcheiso17025.com The validation process demonstrates that an analytical procedure is suitable for its intended purpose. ich.org

Key performance characteristics that are evaluated during method validation include: ich.orgnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be present in the sample matrix.

Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples with known amounts of the analyte.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Variation within the same laboratory (e.g., different days, analysts, or equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Routine quality control (QC) protocols, such as the periodic analysis of blanks, calibration standards, and control samples (e.g., spiked matrix), are essential to monitor the ongoing performance of a validated method. demarcheiso17025.com

Emerging Analytical Trends Relevant to Isothiocyanate Analysis

The field of analytical chemistry is continuously evolving, with new technologies offering improved performance for the analysis of challenging compounds like isothiocyanates.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments (e.g., Orbitrap, TOF) is a significant trend. mdpi.comresearchgate.net HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and its fragments. This greatly increases confidence in compound identification, especially for unknown screening or metabolomics studies, and can sometimes eliminate the need for derivatization. mdpi.com

Advanced Separation Techniques: Capillary Electrophoresis (CE) is an emerging technique that offers high separation efficiency and requires minimal sample volume. Methods using CE have been developed for the simultaneous analysis of isothiocyanates and their glucosinolate precursors. mdpi.com

Simultaneous Analysis Methods: There is a growing interest in developing single-run methods that can simultaneously quantify both the parent glucosinolates and their resulting isothiocyanate hydrolysis products. nih.govwur.nl Such methods, typically based on LC-MS/MS, are invaluable for studying the enzymatic conversion process and understanding the factors that influence isothiocyanate formation. wur.nlwur.nl

Improved Sample Preparation: The development of novel materials and automated platforms for sample preparation is an ongoing trend. This includes new selective sorbents for SPE, such as molecularly imprinted polymers, and miniaturized extraction techniques that reduce solvent consumption and improve throughput. americanlaboratory.com

Future Research Directions and Unexplored Avenues for 2 Tetrahydrofurfurylisothiocyanate Studies

Discovery of Novel Bioactive Analogs from Diverse Natural Sources

While 2-THF-ITC itself is a known compound, the vastness of the natural world presents a promising frontier for the discovery of structurally related and potentially more potent isothiocyanates. The exploration of diverse ecosystems, from terrestrial plants to marine organisms and microorganisms, could unveil novel analogs with unique biological activities. researchgate.net

Genome mining has emerged as a powerful tool in this endeavor. nih.gov By analyzing the genetic material of organisms, researchers can identify biosynthetic gene clusters responsible for producing isothiocyanates and other natural products. nih.govfrontiersin.org This approach not only facilitates the discovery of new compounds but also provides insights into their biosynthesis. frontiersin.orgnih.gov Techniques like the "one strain many compounds" (OSMAC) strategy, which involves cultivating microorganisms under various conditions to trigger the production of different secondary metabolites, can further augment these discovery efforts. frontiersin.org The integration of bioinformatics and metabolomics can streamline the process of identifying and characterizing these novel bioactive molecules. nih.gov

Elucidation of Additional Molecular Targets and Signaling Pathways beyond NF-κB

Current research has established the interaction of isothiocyanates with the NF-κB signaling pathway. nih.gov However, the full spectrum of molecular targets and signaling cascades influenced by 2-THF-ITC is likely much broader. nih.gov Future investigations should aim to identify these additional targets to build a more comprehensive understanding of the compound's biological effects.

Isothiocyanates are known to modulate a variety of cellular processes, including inflammation, apoptosis, and cell cycle regulation. nih.gov Exploring the impact of 2-THF-ITC on pathways such as the mitogen-activated protein kinase (MAPK), PI3K/Akt, and JAK-STAT signaling cascades could reveal crucial mechanistic details. nih.govnih.gov Furthermore, the potential for 2-THF-ITC to influence pathways related to angiogenesis, such as those involving vascular endothelial growth factor (VEGF) and hypoxia-inducible factor (HIF), warrants investigation. nih.gov The extrinsic and intrinsic apoptosis pathways, involving death receptors and mitochondrial responses respectively, are also key areas for future study in the context of 2-THF-ITC activity. nih.govmdpi.com

Advanced Synthetic Strategies for Complex 2-Tetrahydrofurfurylisothiocyanate Derivatives

The development of advanced synthetic methodologies is paramount for creating novel and complex derivatives of 2-THF-ITC. Such strategies enable the generation of compound libraries with diverse functionalities, allowing for systematic exploration of structure-activity relationships. Chemoenzymatic diversity-oriented synthesis (CeDOS), which combines the precision of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach to generate skeletally diverse, natural product-like compounds. chemrxiv.org

Key synthetic transformations could include nucleophilic additions and substitutions at the carbonyl group, as well as electrophilic additions to alkenes and aromatic systems. unito.it The synthesis of 2-furfuryl isothiocyanate, a related compound, involves the reaction of 2-furfuryl amine with thiophosgene, a method that could be adapted for 2-THF-ITC derivatives. ontosight.ai These synthetic efforts will be instrumental in producing targeted molecules with enhanced biological activity and specificity.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A systems biology approach, integrating various "omics" technologies, is essential for a holistic understanding of the mechanisms of action of 2-THF-ITC. nih.govfrontiersin.org This involves the large-scale analysis of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) to map the intricate molecular networks affected by the compound. frontiersin.orgnih.gov

By generating and analyzing these large datasets, researchers can identify key pathways and molecular players involved in the cellular response to 2-THF-ITC. nih.govmdpi.com This "hypothesis-free" approach can uncover previously unknown interactions and mechanisms that might be missed by more targeted, "hypothesis-driven" research. frontiersin.org The use of bioinformatics tools to analyze and visualize these complex datasets is crucial for extracting meaningful biological insights. frontiersin.orgnih.gov

Development of Standardized Reference Materials and Advanced Analytical Protocols

To ensure the reliability and reproducibility of research findings, the development of standardized reference materials for 2-THF-ITC is critical. The National Institute of Standards and Technology (NIST) provides a framework for the creation of such materials, which are essential for calibration, validation, and quality control in analytical laboratories. sigmaaldrich.com

Concurrently, the advancement of analytical protocols is necessary for the accurate detection and quantification of 2-THF-ITC and its metabolites in various biological matrices. This includes the refinement of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared (IR) spectroscopy. unito.it The availability of well-characterized reference standards and robust analytical methods will underpin the progress in all other areas of 2-THF-ITC research.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C6H9NOS | nist.govnist.gov |

| Molecular Weight | 143.207 g/mol | nist.govnist.gov |

| CAS Registry Number | 36810-87-4 | nist.govnist.gov |

| IUPAC Standard InChI | InChI=1S/C6H9NOS/c9-5-7-4-6-2-1-3-8-6/h6H,1-4H2 | nist.govnist.gov |

| IUPAC Standard InChIKey | CSFIFTGMGITVRE-UHFFFAOYSA-N | nist.govnist.gov |

| Synonym | 2-(Isothiocyanatomethyl)tetrahydrofuran | fishersci.ca |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.